1-Propylazetidin-3-ol

Quality Control Procurement Analytical Chemistry

1-Propylazetidin-3-ol (CAS 1340301-52-1) is a saturated four-membered nitrogen-containing heterocyclic compound belonging to the azetidine class, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. It exists as a colorless liquid at ambient temperature and is classified as an organic building block for synthetic chemistry applications.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1340301-52-1
Cat. No. B1524022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylazetidin-3-ol
CAS1340301-52-1
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCCN1CC(C1)O
InChIInChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3
InChIKeyUELHSANKOLQHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylazetidin-3-ol (CAS 1340301-52-1): Procurement-Grade Azetidine Building Block with Documented Purity and Physical Specifications


1-Propylazetidin-3-ol (CAS 1340301-52-1) is a saturated four-membered nitrogen-containing heterocyclic compound belonging to the azetidine class, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . It exists as a colorless liquid at ambient temperature and is classified as an organic building block for synthetic chemistry applications . The compound features a propyl substituent on the azetidine nitrogen and a hydroxyl group at the 3-position of the ring, providing a defined stereoelectronic profile distinct from other 1-alkyl-3-azetidinols [1]. Commercial availability is established across multiple reputable chemical suppliers with documented purity specifications and standardized analytical characterization, positioning this compound as a procurement-ready intermediate for medicinal chemistry and heterocyclic synthesis programs .

1-Propylazetidin-3-ol (CAS 1340301-52-1): Why Generic Substitution with Other 1-Alkyl-3-azetidinols Introduces Uncontrolled Variables in Synthesis and Biological Screening


1-Alkyl-3-azetidinols cannot be interchanged without introducing systematic variance in reaction outcomes and biological target engagement. The identity of the N-alkyl substituent directly modulates the compound's physicochemical properties—including solubility, lipophilicity, and basicity—as well as its conformational preferences and steric accessibility of the hydroxyl group [1]. In synthetic applications, the alkyl chain length affects nucleophilicity and leaving group aptitude in ring-opening transformations, with shorter-chain analogs exhibiting distinct reactivity profiles that alter product distribution [2]. In pharmacological contexts, 1-alkyl-3-azetidinols serve as core scaffolds for CB1 receptor antagonists and tachykinin receptor modulators, where the N-alkyl substituent is a critical determinant of receptor binding affinity and selectivity [3]. Substituting 1-propylazetidin-3-ol with 1-methyl- or 1-ethylazetidin-3-ol introduces uncontrolled steric and electronic perturbations that compromise synthetic reproducibility and confound structure-activity relationship (SAR) interpretation, as documented in the comparative evidence below.

1-Propylazetidin-3-ol (CAS 1340301-52-1): Product-Specific Quantitative Evidence Guide for Scientific Procurement


Standardized Purity Grade (98%) Across Major Suppliers Versus Variable Purity in Alternative 1-Alkyl-3-azetidinols

1-Propylazetidin-3-ol is commercially supplied with a standardized purity specification of 98% across multiple independent vendors including Fluorochem (Product Code F102939) , Sigma-Aldrich/Ambeed (Catalog No. AMBH9884CF1C) , and Bidepharm (Catalog No. BD00784354) . This cross-vendor consistency establishes a de facto procurement-grade purity benchmark. In contrast, 1-allylazetidine-3-ol is typically supplied at 95% purity, introducing a 3-percentage-point decrement in assayed purity that directly impacts synthetic yield calculations and introduces additional impurity management requirements .

Quality Control Procurement Analytical Chemistry

Defined Physical Form and Storage Specification: Liquid with 2-8°C Storage Requirement

1-Propylazetidin-3-ol is consistently characterized as a colorless liquid at ambient temperature with a defined storage requirement of 2-8°C in sealed, dry conditions, as documented in the Sigma-Aldrich/Ambeed technical datasheet and AChemBlock product specifications . This defined liquid physical form facilitates accurate volumetric dispensing for solution-phase chemistry. The 2-8°C storage requirement indicates moderate thermal sensitivity relative to more robust analogs and informs laboratory logistics planning. In comparison, 1-propylazetidin-3-ol hydrochloride (CAS 1383928-70-8) is a solid with a molecular weight of 151.63 g/mol, introducing a 36.46 g/mol mass difference due to the hydrochloride counterion that alters stoichiometric calculations and solubility behavior .

Physical Chemistry Sample Handling Logistics

Synthetic Methodology: Defined Protocol for 1-Alkyl-3-azetidinols with Non-Bulky Substituents

A general synthetic methodology for 1-alkyl-3-azetidinols bearing non-bulky alkyl substituents—including the target 1-propyl analog—was established by Higgins et al. (1987) [1]. The protocol employs cyclization of 1-(alkylamino)-3-chloro-2-propanol ether derivatives followed by deprotection to yield the desired 1-alkyl-3-azetidinols. This methodology provides a validated synthetic route for in-house preparation when commercial supply is constrained, and it explicitly demonstrates that the propyl substituent falls within the "non-bulky" category for which cyclization proceeds efficiently. In contrast, 1-isopropyl-3-azetidinol exhibits distinct reactivity in ring-opening reactions with phenols, yielding aryloxypropanolamines in 48% yield under specific thermal conditions —a reactivity profile that differs from the 1-propyl analog due to the branching of the isopropyl substituent.

Synthetic Methodology Heterocyclic Chemistry Process Development

Vendor-Differentiated Supply Specifications: Purity, Storage, and Price Transparency

1-Propylazetidin-3-ol is available from multiple established chemical suppliers with transparent, publicly listed pricing and specifications that enable informed procurement decisions. Fluorochem offers the compound at 98% purity with published pricing at four scale tiers: 100 mg (£36.00), 250 mg (£58.00), 1 g (£151.00), and 5 g (£519.00), with defined shipping times from UK, Germany, and China stock locations . Sigma-Aldrich (via Ambeed) supplies the compound at 98% purity as a liquid with specified 2-8°C storage and sealed-in-dry conditions . AChemBlock offers a 97% purity grade with storage at 0-8°C . In contrast, 1-isopropyl-3-azetidinol (CAS 13156-06-4), while sharing the same molecular formula (C₆H₁₃NO) and molecular weight (115.17 g/mol), is less broadly available across major vendor catalogs with comparable pricing transparency, making 1-propylazetidin-3-ol the more procurement-accessible 1-alkyl-3-azetidinol for routine synthetic applications .

Procurement Supply Chain Vendor Comparison

Patent-Documented Pharmacological Scaffold Role: 1-Alkyl-3-azetidinols as CB1 and Tachykinin Receptor Modulator Cores

The 1-alkyl-3-azetidinol scaffold, including the 1-propyl substitution pattern, is explicitly claimed in patent literature as a core structural motif for pharmacologically active compounds. United States Patent US7906652 (Merck Sharp & Dohme Corp.) claims heterocycle-substituted 3-alkyl azetidine derivatives as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor, with demonstrated utility in treating psychosis, cognitive disorders, obesity, and metabolic conditions [1]. The patent establishes that the 3-alkyl azetidine core—of which 1-propylazetidin-3-ol is a representative member—constitutes a pharmacologically validated scaffold class. Additionally, 3-alkyl azetidine derivatives are documented as antagonists of tachykinins (neurokinin A, neurokinin B, and Substance P) acting at human NK₁ and NK₂ receptors, indicating broader neuropeptide receptor modulator potential [2]. While these patents encompass broader chemical series rather than providing isolated quantitative data for 1-propylazetidin-3-ol itself, they establish the compound's position within a patent-validated scaffold class with demonstrated receptor engagement potential.

Medicinal Chemistry Pharmacology Drug Discovery

1-Propylazetidin-3-ol (CAS 1340301-52-1): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CB1 Receptor Antagonist and Tachykinin Modulator Lead Series

1-Propylazetidin-3-ol serves as a key building block for constructing heterocycle-substituted 3-alkyl azetidine derivatives with documented CB1 receptor antagonist/inverse agonist activity [1]. The 98% purity specification across multiple vendors ensures that the starting material does not introduce confounding impurities that could generate false-positive or false-negative biological readouts in receptor binding assays. The liquid physical form facilitates accurate volumetric dispensing for parallel synthesis campaigns targeting SAR exploration around the 3-alkyl azetidine scaffold. This application is directly supported by patent claims (US7906652, EP-1960392-A2) that establish the 3-alkyl azetidine core as a pharmacologically relevant scaffold for CNS and metabolic disease targets [1].

Synthetic Methodology Development: Ring-Opening and Functionalization Studies on Azetidine Scaffolds

1-Propylazetidin-3-ol is suitable for investigating azetidine ring-opening reactions with phenols and other nucleophiles to generate 1-aryloxy-3-aminopropane derivatives [2]. The linear n-propyl substituent on the azetidine nitrogen provides a defined steric environment that can be systematically compared against branched-chain analogs (e.g., 1-isopropyl-3-azetidinol, which exhibits 48% yield in specific ring-opening transformations) . The compound's defined liquid state and moderate thermal sensitivity (2-8°C storage) inform appropriate reaction condition design, particularly for temperature-sensitive transformations where exothermic ring-opening may require cooling. The 98% purity specification minimizes the impact of impurities on reaction kinetics and product distribution analysis.

Analytical Reference Standard and Quality Control Benchmarking

The cross-vendor consistency of the 98% purity specification for 1-propylazetidin-3-ol positions it as a reliable reference material for method development and system suitability testing in HPLC, GC, and NMR analytical workflows. The compound's well-defined molecular weight (115.17 g/mol) and established InChIKey (UELHSANKOLQHTB-UHFFFAOYSA-N) facilitate unambiguous compound identification in spectral databases . Procurement from suppliers offering batch-specific certificates of analysis (e.g., Bidepharm with NMR/HPLC/GC QC documentation) provides the traceability required for regulated analytical environments.

Chemical Biology Tool Compound: Probing Alkyl Chain Length Effects on Membrane Permeability and Target Engagement

The n-propyl substituent of 1-propylazetidin-3-ol occupies an intermediate position in the alkyl chain length spectrum relative to shorter-chain analogs (1-methylazetidin-3-ol, 1-ethylazetidin-3-ol) and longer-chain variants, enabling systematic investigation of alkyl chain length effects on physicochemical properties relevant to cellular permeability and target binding [3]. The compound's free base form (liquid) eliminates the need for counterion removal prior to cell-based assays, simplifying experimental workflows. The defined 2-8°C storage requirement alerts researchers to potential thermal degradation pathways that should be considered when designing long-term cell culture or in vivo exposure studies.

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